molecular formula C20H33O5- B1264723 11-epi-prostaglandin F2alpha(1-)

11-epi-prostaglandin F2alpha(1-)

Cat. No.: B1264723
M. Wt: 353.5 g/mol
InChI Key: PXGPLTODNUVGFL-ZWAKLXPCSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

11-epi-prostaglandin F2alpha(1-) is a prostaglandin carboxylic acid anion that is the conjugate base of 11-epi-prostaglandin F2alpha, obtained by deprotonation of the carboxy group;  major species at pH 7.3. It has a role as a human metabolite. It is a conjugate base of an 11-epi-prostaglandin F2alpha.

Scientific Research Applications

Platelet Function and Cardiovascular Health

11-epi-prostaglandin F2alpha, primarily studied in the form of its isomer 8-epi-prostaglandin F2alpha (8-epi-PGF2alpha), has been extensively researched for its impact on platelet function and cardiovascular health. It's a F2-isoprostane produced through the peroxidation of arachidonic acid and can affect platelet adhesion and aggregation, key factors in cardiovascular diseases. Studies have found that 8-epi-PGF2alpha can increase platelet adhesion to fibrinogen and plasma, enhance the expression of the adhesion molecule glycoprotein IIb/IIIa, and increase the secretion of the glycoprotein GMP-140 in the presence of thrombin and 8-epi-PGF2alpha. These actions are counteracted by thromboxane receptor antagonists, highlighting the compound's role in oxidative injury and platelet activation (Minuz et al., 1998).

Lipid Peroxidation and Oxidative Stress

8-epi-PGF2alpha serves as a biomarker of oxidative stress, offering insights into various pathological conditions where free radical activity is a concern. Its presence in biological fluids, such as urine, is a direct indication of lipid peroxidation. Research has shown that basal urinary excretion of 8-epi-PGF2alpha is significantly higher in smokers compared to nonsmokers, demonstrating its potential as a tool for assessing oxidative damage in vivo. The methodology involving immunoaffinity extraction and gas chromatography-mass spectrometry allows for accurate measurement of this isoprostane, providing valuable data for clinical and research applications (Bachi et al., 1996).

Respiratory Health

8-epi-PGF2alpha also has implications for respiratory health. It can induce airflow obstruction and airway plasma exudation, as observed in studies involving guinea pigs. This effect is mediated primarily via prostanoid TP-receptors, with a secondary generation of thromboxane A2 (TxA2) also playing a role in airway responses. The elevation of TxB2, a stable TxA2 metabolite, in bronchoalveolar lavage fluid after 8-epi-PGF2alpha instillation, signifies its potential involvement in respiratory disorders (Okazawa et al., 1997).

Hypercholesterolemia

In hypercholesterolemic patients, the formation of 8-epi-PGF2alpha is enhanced, contributing to platelet activation. This link between lipid peroxidation and platelet activation in hypercholesterolemia suggests a potential target for antioxidant treatment. Studies have shown that urinary 8-epi-PGF2alpha levels are significantly higher in hypercholesterolemic patients, and vitamin E supplementation can reduce its formation, indicating a possible therapeutic avenue (Davì et al., 1997).

Vascular Function

8-epi PGF2alpha has been identified as a potent vasoconstrictor, particularly under conditions of oxidative stress, as observed in studies involving rat hearts. Its vasoconstrictor effect, revealed during oxidative stress, suggests a significant role in vascular function and possibly in the pathophysiology of various cardiovascular diseases (Kromer & Tippins, 1999).

Properties

Molecular Formula

C20H33O5-

Molecular Weight

353.5 g/mol

IUPAC Name

(Z)-7-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoate

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/p-1/b7-4-,13-12+/t15-,16+,17+,18-,19-/m0/s1

InChI Key

PXGPLTODNUVGFL-ZWAKLXPCSA-M

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)[O-])O)O)O

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)[O-])O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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